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Compound of Interest

Compound Name: Fructose-L-tryptophan

Cat. No.: B142044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fructose-L-tryptophan (F-Trp), a fascinating molecule at the intersection of nutrition and

cellular biology, is an Amadori compound formed through the Maillard reaction between

fructose and the essential amino acid L-tryptophan. This non-enzymatic glycation product has

garnered interest for its potential biological activities, including its ability to influence cellular

adhesion. This technical guide provides a comprehensive exploratory analysis of the core

chemical properties of Fructose-L-tryptophan, presenting available quantitative data, outlining

experimental protocols, and visualizing key conceptual frameworks to support further research

and development.

Core Chemical Properties
Fructose-L-tryptophan is chemically known as N-(1-Deoxy-D-fructose-1-yl)-L-tryptophan. Its

fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C₁₇H₂₂N₂O₇ [1]

Molecular Weight 366.37 g/mol [1]

CAS Number 25020-15-9 [1]

Predicted Melting Point >125°C (decomposition)

Predicted Solubility
Slightly soluble in DMSO,

Methanol, and Water

Experimental Protocols
Synthesis of Fructose-L-tryptophan (General Maillard
Reaction)
The synthesis of Fructose-L-tryptophan is achieved through the Maillard reaction, which

involves the condensation of a reducing sugar (fructose) with an amino acid (L-tryptophan).

While a specific, detailed protocol for Fructose-L-tryptophan is not readily available in the

searched literature, a general laboratory-scale synthesis for Amadori products can be adapted.

Workflow for the Synthesis of Amadori Products:
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Caption: General workflow for the synthesis and purification of Fructose-L-tryptophan.
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Methodology:

Reactant Preparation: L-tryptophan and D-fructose are weighed in equimolar amounts.

Reaction: The reactants are dissolved in a suitable solvent, such as water or methanol. The

solution is then heated at a controlled temperature, typically ranging from 60°C to 100°C, for

several hours. The progress of the reaction can be monitored by techniques like High-

Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to

determine the optimal reaction time.

Purification: After the reaction is complete, the solvent is removed under reduced pressure.

The resulting residue, containing the Fructose-L-tryptophan product along with unreacted

starting materials and byproducts, is then subjected to purification. Column chromatography

is a common method for isolating Amadori products. Ion-exchange chromatography can be

effective due to the charged nature of the amino acid moiety, or reversed-phase HPLC can

be used for separation based on polarity.

Characterization: The purified Fructose-L-tryptophan is then characterized using various

spectroscopic methods to confirm its identity and purity.

Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both

monitoring the synthesis and purifying Fructose-L-tryptophan. A reversed-phase C18 column

is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g.,

ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). Detection can be

achieved using a UV detector, as the indole ring of tryptophan absorbs UV light, or a mass

spectrometer for more specific detection.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful

tool for the characterization of Fructose-L-tryptophan. In negative ion mode tandem mass

spectrometry (MS/MS), a characteristic fragmentation pattern is the loss of the hexose moiety

(fructose, 162.05 Da) from the precursor ion.

Spectroscopic Data (Predicted and Analogous
Compounds)
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While detailed experimental spectra for Fructose-L-tryptophan are not widely published, data

from its constituent parts, L-tryptophan and fructose, as well as general knowledge of Amadori

products, can provide insights into its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of Fructose-L-tryptophan is expected to be complex,

showing signals from both the tryptophan and fructose moieties. The aromatic protons of the

indole ring of tryptophan would appear in the downfield region (typically 7-8 ppm). The

protons of the fructose backbone and the tryptophan side chain would appear in the more

upfield region.

¹³C NMR: The carbon NMR spectrum would similarly show a combination of signals from

both parent molecules. The carbonyl carbon of the fructose moiety and the aromatic carbons

of the tryptophan indole ring would be key identifiable features.

Infrared (IR) Spectroscopy:

The IR spectrum of Fructose-L-tryptophan would exhibit characteristic absorption bands for

its functional groups. Key expected peaks include:

Functional Group Approximate Wavenumber (cm⁻¹)

O-H stretch (hydroxyl groups) 3200-3500 (broad)

N-H stretch (amine and indole) 3300-3500

C-H stretch (aromatic and aliphatic) 2850-3100

C=O stretch (ketone of fructose) ~1715

C=O stretch (carboxylic acid of tryptophan) ~1700-1725

C=C stretch (aromatic) 1450-1600

C-N stretch 1000-1350

C-O stretch 1000-1300

Biological Activity and Signaling Pathways
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Fructose-L-tryptophan is described as an Amadori compound with the potential to alter

cellular adhesion. While specific signaling pathways directly modulated by Fructose-L-
tryptophan are not yet fully elucidated, the broader class of Amadori products and advanced

glycation end products (AGEs) are known to interact with cellular signaling cascades.

General Signaling Implicated for Amadori Products and AGEs:

Amadori products are precursors to AGEs. AGEs can exert their effects through various

mechanisms, including:

Receptor for Advanced Glycation End Products (RAGE) Activation: AGEs can bind to RAGE,

a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a

cascade of downstream signaling events.

Oxidative Stress: The formation and presence of Amadori products and AGEs can contribute

to increased cellular oxidative stress.

Inflammatory Pathways: Activation of RAGE and increased oxidative stress can lead to the

activation of pro-inflammatory transcription factors such as NF-κB, resulting in the

expression of inflammatory cytokines.

Potential Signaling Pathway Involvement:
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Caption: Postulated general signaling cascade for Amadori products leading to altered cell

adhesion.

It is important to note that this is a generalized pathway for AGEs, and the specific effects of

Fructose-L-tryptophan may differ and require dedicated investigation. The observation that

Fructose-L-tryptophan itself may alter cellular adhesion suggests it could have direct effects

independent of its conversion to AGEs, a possibility that warrants further research.
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Conclusion
Fructose-L-tryptophan presents a compelling subject for further chemical and biological

exploration. This guide has synthesized the currently available data on its core chemical

properties, provided a framework for its synthesis and analysis, and outlined potential avenues

for investigating its biological signaling. The lack of extensive experimental data highlights a

significant opportunity for researchers to contribute to a deeper understanding of this intriguing

Maillard reaction product. Future studies focusing on the experimental determination of its

physicochemical properties, the development of optimized and detailed synthesis and

purification protocols, and the elucidation of its specific interactions with cellular signaling

pathways will be invaluable to the fields of food science, nutrition, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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